In-Depth Technical Guide to PD 135158: A Selective CCK2 Receptor Antagonist
In-Depth Technical Guide to PD 135158: A Selective CCK2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 135158, also known as CAM 1028, is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) B receptor (CCK-BR or CCK2R). This document provides a comprehensive overview of its chemical structure, physicochemical properties, and its primary pharmacological activity. Detailed information on its mechanism of action as a CCK2 receptor antagonist, along with available quantitative data and a representative experimental protocol for its use, is presented. This guide is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential and experimental applications of PD 135158.
Chemical Structure and Properties
PD 135158 is a complex organic molecule with the systematic IUPAC name 4-[[(1R)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-[[(1R)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | [1] |
| Alternative Name | CAM 1028 | [2] |
| CAS Number | 130325-35-8 | [1][2] |
| Molecular Formula | C35H44N4O6 | [1][2] |
| Molecular Weight | 616.76 g/mol | [1][2] |
| Appearance | White solid | [1] |
| Purity | >98% | [1] |
| Storage | -20°C Freezer | [1] |
Mechanism of Action: Selective CCK2 Receptor Antagonism
PD 135158 functions as a selective antagonist of the cholecystokinin B receptor (CCK-BR), also known as the CCK2 receptor.[2] Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two main G-protein coupled receptors: CCK-A (CCK1) and CCK-B (CCK2). The CCK2 receptor is primarily found in the central nervous system and the gastrointestinal tract.
The signaling cascade initiated by the activation of the CCK2 receptor by its endogenous ligands, cholecystokinin and gastrin, typically involves the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is implicated in various physiological processes, including anxiety, panic attacks, and gastric acid secretion.
PD 135158, by competitively binding to the CCK2 receptor, blocks the binding of CCK and gastrin, thereby inhibiting this downstream signaling cascade. This antagonistic action makes PD 135158 a valuable tool for studying the physiological roles of the CCK2 receptor and a potential therapeutic agent for conditions associated with its over-activation.
Quantitative Data
Currently, publicly available, peer-reviewed quantitative data such as IC50 or Ki values for PD 135158's binding affinity to the CCK2 receptor is limited in the immediate search results. Researchers are encouraged to consult specialized pharmacological databases and literature for specific binding affinities and in vivo potency, which can vary depending on the experimental conditions.
Experimental Protocols
The following is a generalized experimental workflow for characterizing the antagonist activity of PD 135158 on the CCK2 receptor in a cell-based assay. This protocol is for illustrative purposes and should be adapted based on specific cell lines, equipment, and experimental goals.
Objective: To determine the inhibitory effect of PD 135158 on CCK-induced intracellular calcium mobilization in a cell line endogenously or recombinantly expressing the human CCK2 receptor.
Materials:
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Human cell line expressing CCK2 receptor (e.g., HEK293-CCK2R)
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Cell culture medium and supplements
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PD 135158
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Cholecystokinin octapeptide (CCK-8)
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Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
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Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
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Fluorescence plate reader with kinetic reading capabilities
Methodology:
Conclusion
PD 135158 is a well-defined chemical entity that serves as a potent and selective antagonist for the CCK2 receptor. Its ability to block the signaling cascade associated with CCK and gastrin makes it an invaluable research tool for elucidating the physiological and pathological roles of the CCK2 receptor. Further research into its pharmacokinetic and pharmacodynamic properties will be crucial in determining its potential for development as a therapeutic agent for a range of disorders, including anxiety and gastrointestinal conditions. This technical guide provides a foundational understanding of PD 135158 for scientists and researchers, facilitating its application in future investigations.
